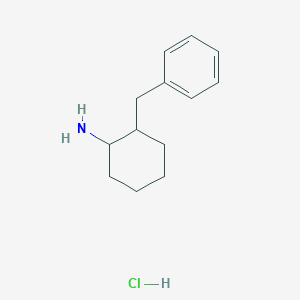

2-Benzyl-cyclohexylamine hydrochloride

Description

2-Benzyl-cyclohexylamine hydrochloride (CAS: N/A; molecular formula: C₁₃H₂₀ClN) is a cyclohexylamine derivative featuring a benzyl substituent at the 2-position of the cyclohexane ring, forming a hydrochloride salt. This compound is primarily utilized in research settings, particularly in pharmacological and synthetic chemistry studies, due to its structural resemblance to bioactive amines. The hydrochloride salt enhances water solubility, facilitating its use in biological assays . Key properties include:

Properties

IUPAC Name |

2-benzylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKWQFVDXKZAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Benzyl-cyclohexylamine hydrochloride can be achieved through several routes. One common method involves the hydrogenation of aniline to produce cyclohexylamine, which is then benzylated to form 2-Benzyl-cyclohexylamine. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often utilize cobalt- or nickel-based catalysts for the hydrogenation process, ensuring high yield and selectivity .

Chemical Reactions Analysis

2-Benzyl-cyclohexylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

2-Benzyl-cyclohexylamine hydrochloride is primarily used in biochemical research, particularly in the following areas:

Neuropharmacology

The compound has shown promise in studies related to neuropharmacology. Its structural similarity to other neuroactive compounds suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation into its effects on mood and cognition.

Proteomics

In proteomics research, 2-benzyl-cyclohexylamine hydrochloride serves as a research tool. It is utilized for studying protein interactions and modifications, contributing to our understanding of cellular processes and disease mechanisms .

Drug Development

The compound's unique structure may lead to the development of new pharmaceuticals targeting specific biological pathways. Its potential as a lead compound for drug discovery is under investigation, particularly for conditions related to the central nervous system .

Comparative Analysis of Related Compounds

To understand the unique attributes of 2-benzyl-cyclohexylamine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzylamine | Primary amine | Common precursor in organic synthesis |

| Cyclohexylamine | Secondary amine | Used in industrial applications |

| N-Benzylcyclohexylamine | Tertiary amine | Exhibits distinct pharmacological properties |

| 1-Phenylethylamine | Chiral derivative | Known for enantiomers affecting biological activity |

This table illustrates how 2-benzyl-cyclohexylamine hydrochloride stands out due to its specific combination of a cyclohexane ring and a benzene substituent, which may enhance its lipophilicity and ability to cross biological membranes compared to simpler amines.

Mechanism of Action

The mechanism of action of 2-Benzyl-cyclohexylamine hydrochloride involves its interaction with specific molecular targets. For instance, in hydrogenolysis reactions, the benzyl group acts as an anchor, facilitating the breaking of chemical bonds through the addition of hydrogen . The compound’s effects are mediated through its interaction with catalysts, which influence the reaction pathways and outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-benzyl-cyclohexylamine hydrochloride with structurally or functionally related compounds (Table 1), followed by detailed analyses.

Table 1: Comparative Analysis of 2-Benzyl-cyclohexylamine Hydrochloride and Analogous Compounds

Structural and Functional Differences

- Backbone Complexity: 2-Benzyl-cyclohexylamine HCl features a cyclohexane ring with a benzyl group, offering conformational flexibility. In contrast, memantine HCl (adamantane) and dosulepin HCl (tricyclic system) have rigid, polycyclic backbones that influence receptor binding kinetics . Benzydamine HCl and chlorphenoxamine HCl incorporate heterocyclic (indazole) or ether-linked aromatic systems, enhancing their affinity for inflammatory or histaminergic targets .

- Solubility and Bioavailability: Hydrochloride salts universally improve water solubility. However, 2-benzyl-cyclohexylamine HCl and memantine HCl exhibit higher solubility than dosulepin HCl (lipophilic tricyclic structure) .

Research Findings and Gaps

- 2-Benzyl-cyclohexylamine HCl: Limited published data exist on its pharmacokinetics or toxicity.

- Comparative Receptor Affinity : Molecular modeling suggests the benzyl group in 2-benzyl-cyclohexylamine HCl may enhance hydrophobic interactions compared to aliphatic analogs like hexylamine, 2-ethyl-, HCl .

Biological Activity

2-Benzyl-cyclohexylamine hydrochloride (CAS No. 854728-00-0) is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclohexylamine backbone with a benzyl substituent, suggests potential biological activity that merits detailed investigation.

- Molecular Formula : C13H20ClN

- Molecular Weight : 229.76 g/mol

- Chemical Structure : The compound features a cyclohexyl ring attached to a benzyl group, making it a member of the amine class of compounds.

The biological activity of 2-benzyl-cyclohexylamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structural components allow it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant Activity : Some studies suggest that similar compounds in the cyclohexylamine family exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence suggesting that 2-benzyl-cyclohexylamine hydrochloride may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by chronic inflammation.

In Vivo Studies

- Mouse Models : In a study evaluating the efficacy of related compounds against visceral leishmaniasis, it was observed that cyclohexylamine derivatives demonstrated significant suppression of parasite load in infected mice. For example, a related compound showed an 85% reduction in parasite burden at a dosage of 50 mg/kg .

- Neuropharmacological Studies : Animal studies have shown that compounds structurally similar to 2-benzyl-cyclohexylamine exhibit significant alterations in behavior indicative of antidepressant effects. These findings were supported by behavioral assays and biochemical analyses indicating changes in neurotransmitter levels .

In Vitro Studies

A range of in vitro assays has been conducted to explore the biological activity of 2-benzyl-cyclohexylamine hydrochloride:

Toxicological Profile

The safety profile of 2-benzyl-cyclohexylamine hydrochloride has been assessed through various toxicological studies. Notably, acute toxicity tests indicate a relatively low toxicity level at therapeutic dosages, although further long-term studies are warranted to fully characterize its safety .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzyl-cyclohexylamine hydrochloride?

- Methodological Answer :

- Route 1 : React cyclohexylamine with benzyl chloride in anhydrous ethanol under reflux (60–80°C) for 12–24 hours. Neutralize with HCl to precipitate the hydrochloride salt .

- Route 2 : Catalytic hydrogenation of 2-benzylidene-cyclohexanone using palladium on carbon (Pd/C) in methanol, followed by HCl salt formation .

- Purity Check : Use RP-HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify purity >95% .

Q. How should researchers handle and store 2-benzyl-cyclohexylamine hydrochloride safely?

- Methodological Answer :

- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. In case of exposure, rinse skin with soap/water (15 min) and consult a physician .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Stability data indicates no degradation for ≥24 months under these conditions .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : Compare H/C spectra with published data for benzylamine derivatives (e.g., δ 7.3 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 206.1 (free base) and 242.5 (hydrochloride) .

- Purity Assessment : RP-HPLC with UV detection at 254 nm; retention time ~8.2 min under standard conditions .

Advanced Research Questions

Q. How can researchers resolve enantiomers of 2-benzyl-cyclohexylamine hydrochloride?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10, 0.1% diethylamine) at 1 mL/min. Monitor enantiomeric excess (ee) via polarimetry .

- Alternative Approach : Derivatize with (R)-Mosher’s acid chloride and analyze F NMR splitting patterns .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

- Methodological Answer :

- Hepatic Microsome Assay : Incubate compound (10 µM) with human liver microsomes (1 mg/mL) in NADPH buffer (37°C, pH 7.4). Sample at 0, 15, 30, 60 min. Use LC-MS/MS to quantify parent compound depletion .

- Data Interpretation : Calculate half-life () using first-order kinetics. Compare with control compounds (e.g., verapamil) .

Q. How to address contradictory toxicity data in existing literature?

- Methodological Answer :

- Step 1 : Validate purity (e.g., HPLC, elemental analysis) to rule out impurities as confounding factors .

- Step 2 : Conduct species-specific assays (e.g., zebrafish embryo toxicity vs. murine hepatocyte viability) to identify context-dependent effects .

- Step 3 : Cross-reference with REACH/SVHC databases to confirm regulatory status .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.